ent-Florfenicol Amine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

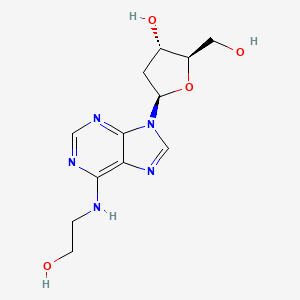

“ent-Florfenicol Amine-d3” is the deuterium labeled Florfenicol amine . Florfenicol amine is a metabolite of Florfenicol . Florfenicol, a veterinary antibiotic, can be used in aquaculture to control susceptible bacterial diseases .

Synthesis Analysis

Florfenicol is a fluorinated derivative of thiamphenicol . It inhibits bacterial protein synthesis by binding to ribosome 50S and 70S subunits .Molecular Structure Analysis

The molecular formula of “ent-Florfenicol Amine-d3” is C10H11D3FNO3S . The molecular weight is 250.3 .Chemical Reactions Analysis

Florfenicol amine is a metabolite of Florfenicol . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis

The physical state of “ent-Florfenicol Amine-d3” is solid . It should be stored at 4° C . The melting point is between 153-155° C .Aplicaciones Científicas De Investigación

Detection and Quantification Methods

Development of Analytical Methods for Residue Analysis : Studies have developed and validated analytical methods for the detection and quantification of florfenicol (FF) and its metabolite florfenicol amine (FFA) in animal tissues. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and enzyme-linked immunosorbent assay (ELISA), demonstrating their applicability in ensuring food safety and compliance with regulatory standards (Filazi et al., 2014); (Imran et al., 2017); (Sin, Ho, & Wong, 2015).

Pharmacokinetics and Residue Depletion Studies : Pharmacokinetic studies and residue depletion analyses have been conducted in various species, including fish and poultry, to understand the behavior of FF and FFA following administration. These studies are crucial for determining safe withdrawal periods to ensure that animal-derived food products meet safety standards (Wrzesinski et al., 2006); (Wu et al., 2008).

Impact on Aquatic and Terrestrial Animals

Genotoxicity Studies : Research on the genotoxic effects of florfenicol and oxytetracycline on aquatic species indicates potential risks associated with the use of antibiotics in aquaculture. Such studies highlight the importance of monitoring antibiotic use to prevent environmental contamination and ensure the safety of aquatic ecosystems (Botelho et al., 2015).

Behavior of Residues in Agricultural Soils : Investigations into the degradation behavior of FF and FFA in agricultural soils provide insights into the environmental impact of veterinary antibiotics. Understanding how these compounds degrade and persist in soils is essential for assessing their ecological risks and developing guidelines for their use in agriculture (Xu et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

1217625-88-1 |

|---|---|

Nombre del producto |

ent-Florfenicol Amine-d3 |

Fórmula molecular |

C₁₀H₁₁D₃FNO₃S |

Peso molecular |

250.3 |

Sinónimos |

(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol-d3 ; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)